

7-Fluoroquinolin-4-ol: A Comprehensive Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: 7-Fluoroquinolin-4-ol

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An In-depth Examination of the Physicochemical Properties, Reactivity, and Applications of a Key Synthetic Intermediate

Introduction

7-Fluoroquinolin-4-ol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a fluorinated derivative of 4-hydroxyquinoline, its unique electronic properties and synthetic versatility make it a valuable building block for the development of novel therapeutic agents and functional materials. The strategic placement of a fluorine atom at the 7-position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[\[1\]](#) [\[2\]](#)

This technical guide provides a comprehensive overview of the core physical and chemical properties of **7-Fluoroquinolin-4-ol**. It is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its characterization, reactivity, and practical applications. The narrative moves beyond a simple recitation of data, explaining the causality behind its chemical behavior and the rationale for established experimental protocols.

Molecular and Physical Properties

The fundamental physical and chemical characteristics of **7-Fluoroquinolin-4-ol** are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	1679-66-9	[3]
Molecular Formula	C ₉ H ₆ FNO	[4]
Molecular Weight	163.15 g/mol	[4]
Appearance	Off-white to light brown solid	[5]
Melting Point	>250 °C	[6]
Boiling Point	~338.2 °C at 760 mmHg (Predicted)	[7]
Solubility	Limited solubility in water, soluble in organic solvents like DMSO and DMF.	[2]

Note: Some physical properties, such as boiling point, are predicted values from computational models due to the high melting point of the compound.

Structural Elucidation and Spectroscopic Profile

Accurate structural confirmation of **7-Fluoroquinolin-4-ol** is paramount for its use in research and development. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of **7-Fluoroquinolin-4-ol**.

- ¹H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons on the quinoline core. The protons on the fluorinated ring will exhibit splitting patterns influenced

by the fluorine atom (H-F coupling). The hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

- ¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atom bonded to the fluorine (C-7) will show a large one-bond coupling constant (¹J_{CF}), which is a definitive indicator of fluorination at that position. The chemical shifts of C-5, C-6, and C-8 will also be influenced by the fluorine substituent.[8]
- ¹⁹F NMR: Fluorine NMR provides a direct method to confirm the presence and chemical environment of the fluorine atom. **7-Fluoroquinolin-4-ol** will exhibit a single resonance in the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

- O-H Stretch: A broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, often broadened by hydrogen bonding.
- C=O Stretch (Keto form): Due to tautomerism (see Section 3.1), a strong absorption band may be present around 1650-1600 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the keto tautomer (7-fluoroquinolin-4(1H)-one).[8]
- C=C and C=N Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring and C=N bond vibrations.
- C-F Stretch: A strong, sharp absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-F bond stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern.[9]

- Molecular Ion Peak (M⁺): In Electron Impact (EI-MS), the molecular ion peak should be observed at an m/z ratio corresponding to the molecular weight of the compound (163.15).

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C_9H_6FNO).

Chemical Properties and Reactivity

The reactivity of **7-Fluoroquinolin-4-ol** is dictated by the interplay of its functional groups: the hydroxyl group, the quinoline ring system, and the fluorine substituent.

Keto-Enol Tautomerism

A critical chemical property of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one).[10][11][12] This equilibrium is fundamental to its reactivity and spectroscopic characterization. For most 4-hydroxyquinolines, the equilibrium heavily favors the keto tautomer, which is stabilized by the formation of an amide-like system.[13]

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// Equilibrium arrows enol -> keto [dir=forward, label="⇌", fontsize=24, color="#4285F4"]; keto -> enol [dir=forward, label="", fontsize=24, color="#4285F4"]; } Keto-Enol Tautomerism of **7-Fluoroquinolin-4-ol**.

Expert Insight: The predominance of the keto form explains why the IR spectrum often shows a strong carbonyl (C=O) absorption. In solution, the ratio of tautomers can be influenced by solvent polarity and pH. This equilibrium is crucial, as the reactivity of the molecule can proceed from either tautomer, enabling it to act as a nucleophile through the oxygen (enol form) or nitrogen (keto form).

Acidity and Basicity

The pKa of **7-Fluoroquinolin-4-ol** is influenced by both the acidic hydroxyl group and the basic quinoline nitrogen. The electron-withdrawing nature of the fluorine atom increases the acidity of the hydroxyl group compared to the non-fluorinated parent compound, 4-hydroxyquinoline.

Synthetic Reactivity

7-Fluoroquinolin-4-ol is a versatile intermediate for further chemical modification.

- O-Alkylation/O-Acylation: The hydroxyl group can be readily alkylated or acylated under basic conditions to form ethers and esters, respectively.
- N-Alkylation: The ring nitrogen of the predominant keto tautomer can be alkylated, for example, using alkyl halides in the presence of a base.
- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The position of substitution will be directed by the existing substituents (hydroxyl/oxo and fluorine groups).

Synthesis and Characterization Workflow

A common route for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction or its variations. A generalized workflow for the synthesis and subsequent characterization is outlined below.

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Synthesis and Characterization Workflow.
```

Protocol: Representative Synthesis via Gould-Jacobs Reaction

This protocol describes a common method for synthesizing the quinoline core.

Objective: To synthesize **7-Fluoroquinolin-4-ol** from 3-fluoroaniline.

Materials:

- 3-Fluoroaniline
- Diethyl (ethoxymethylene)malonate (DEEM)
- Dowtherm A (or other high-boiling point solvent)
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

Procedure:

- Step 1: Condensation: In a round-bottom flask, mix equimolar amounts of 3-fluoroaniline and diethyl (ethoxymethylene)malonate. Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The progress can be monitored by TLC. This step forms the intermediate enamine.
 - Rationale: This is a nucleophilic addition-elimination reaction where the aniline nitrogen attacks the electron-deficient carbon of the double bond in DEEM, followed by the elimination of ethanol.
- Step 2: Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent like Dowtherm A. Heat the mixture to a high temperature (typically ~250 °C) to induce thermal cyclization.
 - Rationale: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution, where the enamine ring closes onto the aniline ring to form the quinoline core, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
- Step 3: Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully dilute it with a solvent like hexane to precipitate the product from Step 2. Isolate the solid and add it to an

aqueous solution of sodium hydroxide (e.g., 10% NaOH). Reflux the mixture until the hydrolysis of the ester and subsequent decarboxylation are complete (monitor by TLC).

- Rationale: The basic conditions hydrolyze the ethyl ester to a carboxylate salt. Upon heating, this intermediate readily decarboxylates to form the desired **7-fluoroquinolin-4-ol**.
- Step 4: Purification (Self-Validation): Cool the basic solution and filter if necessary. Acidify the filtrate with concentrated HCl to a pH of ~5-6. The product, **7-Fluoroquinolin-4-ol**, will precipitate out of the solution.
 - Collect the solid by vacuum filtration and wash with cold water.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid).
 - Validation: Confirm the purity and identity of the final product by measuring its melting point and comparing it to the literature value (>250 °C).^[6] Further validation must be performed using the spectroscopic methods outlined in Section 2.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and fluoroquinolones, in particular, are a cornerstone of antimicrobial therapy.^[1] **7-Fluoroquinolin-4-ol** serves as a key starting material for the synthesis of a wide range of biologically active molecules.

- Anticancer Agents: The 4-quinolone structure is integral to compounds that act as tyrosine kinase inhibitors and topoisomerase inhibitors.^{[14][15]} The fluorine atom can enhance binding affinity and improve metabolic stability, making derivatives of **7-Fluoroquinolin-4-ol** attractive candidates for anticancer drug discovery.^{[14][16]}
- Antibacterial Agents: While distinct from the fluoroquinolone antibiotics that typically feature a carboxylic acid at the 3-position, the 7-fluoro-4-quinolone core is a component in the design of new antibacterial agents targeting various bacterial processes.^{[17][18]}
- Other Therapeutic Areas: The versatility of the quinoline scaffold allows for its incorporation into compounds targeting a wide array of diseases, including malaria, viral infections, and inflammatory conditions.^{[1][19]}

Safety and Handling

As with all laboratory chemicals, **7-Fluoroquinolin-4-ol** should be handled with appropriate care.

- Hazard Statements: May cause skin, eye, and respiratory irritation.[20]
- Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[7]

Conclusion

7-Fluoroquinolin-4-ol is a compound of significant scientific importance, characterized by its stable, high-melting-point solid form and its existence in a keto-enol tautomeric equilibrium. Its well-defined spectroscopic profile allows for unambiguous identification, while its chemical reactivity makes it an adaptable intermediate for organic synthesis. The strategic presence of a fluorine atom enhances its potential as a scaffold in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This guide has provided a detailed technical overview intended to support and inform the research and development efforts of scientific professionals working with this versatile molecule.

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